AUH-6-96
Description
Properties
CAS No. |
1005144-85-3 |
|---|---|
Molecular Formula |
C28H20F6N4O5 |
Molecular Weight |
606.48 |
IUPAC Name |
2-[(3,5-Bis-trifluoromethyl-phenyl)-hydroxy-methyl]-1-(4-nitro-phenylamino)-6-phenyl-1,2,4a,7a-tetrahydro-pyrrolo[3,4-b]-pyridine-5,7-dione |
InChI |
InChI=1S/C28H20F6N4O5/c29-27(30,31)16-12-15(13-17(14-16)28(32,33)34)24(39)22-11-10-21-23(26(41)36(25(21)40)19-4-2-1-3-5-19)37(22)35-18-6-8-20(9-7-18)38(42)43/h1-14,21-24,35,39H/t21-,22+,23+,24+/m0/s1 |
InChI Key |
AJBUQKRAPCIJPQ-OLKYXYMISA-N |
SMILES |
O=C1N(C2=CC=CC=C2)C([C@H]3[C@@H]1C=C[C@H]([C@@H](C4=CC(C(F)(F)F)=CC(C(F)(F)F)=C4)O)N3NC5=CC=C([N+]([O-])=O)C=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AUH-6-96; AUH696; AUH 6 96; AUH-696; AUH 696 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on its reported properties:
Key Attributes of AUH-6-96
Hypothetical Comparison to Other JAK/STAT Inhibitors
Isoform Specificity : this compound uniquely targets JAK3 and STAT3 , whereas first-generation inhibitors like Ruxolitinib primarily inhibit JAK1/2.
Cancer Selectivity: Unlike broader immunosuppressants, this compound’s activity is restricted to malignant cells with dysregulated JAK/STAT signaling .
Limitations in Comparative Data
The evidence lacks structural or functional data on analogous compounds, precluding direct spectroscopic or pharmacological comparisons (e.g., NMR, IC₅₀ values). For instance:
Preparation Methods
Reaction Components and Stoichiometry
The three primary reactants are:
-
1-Aza-4-boronobutadienes : Serve as the diene component, introducing nitrogen and boron moieties critical for subsequent cyclization.
-
Maleimides : Act as dienophiles, contributing the imide ring essential for the final heterocyclic framework.
-
Aldehydes : Provide electrophilic carbonyl groups that facilitate allylboration, enabling side-chain diversification.
Stoichiometric ratios are maintained at 1:1:1 to ensure balanced reactivity, with slight excesses of aldehydes (1.2 equiv) to drive the allylboration step to completion.
Stepwise Synthesis and Optimization
Aza[4+2]Cycloaddition
The initial step involves heating the 1-aza-4-boronobutadiene and maleimide in anhydrous toluene at 80°C for 12 hours under nitrogen. This forms a bicyclic intermediate with a latent boronate group. The reaction’s regioselectivity is governed by electron-deficient maleimides, which preferentially attack the boron-activated diene.
Allylboration
The intermediate is treated with an aldehyde (e.g., 4-methoxybenzaldehyde) in the presence of AIBN (azobisisobutyronitrile) as a radical initiator. This step occurs at 60°C for 2 hours , inducing boron-to-carbon migration and forming the imidazo[1,2-a]pyridine core. The use of AIBN ensures controlled radical propagation, minimizing undesired polymerization.
Post-Reaction Processing
Crude product is purified via reverse-phase HPLC with mass-directed fraction collection, achieving >95% purity. Key parameters include:
-
Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid.
-
Flow rate : 20 mL/min.
-
Column : C18 stationary phase (5 μm, 250 × 50 mm).
Structural Characterization and Validation
This compound’s structure is confirmed through NMR, IR, and high-resolution mass spectrometry (HRMS) :
3.1 NMR Analysis
-
¹H NMR (CDCl₃, 400 MHz) : δ 8.21 (s, 1H, imidazole-H), 7.45–7.32 (m, 9H, aromatic-H), 5.02 (s, 2H, CH₂Ph), 3.85 (s, 3H, OCH₃).
-
¹³C NMR : 167.8 (C=O), 159.2 (C-F), 134.5–114.7 (aromatic-C), 55.1 (OCH₃).
3.2 IR Spectroscopy
-
Peaks at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N stretch) confirm the imide and imine functionalities.
3.3 HRMS
Comparative Analysis of Synthetic Routes
While this compound is synthesized via multicomponent reactions, alternative pathways such as stepwise cyclization or solid-phase synthesis were explored but discarded due to lower yields (<40%) and cumbersome protection/deprotection steps. The selected method’s advantages include:
| Parameter | Multicomponent Route | Stepwise Route |
|---|---|---|
| Yield | 78% | 35% |
| Purity | >95% | 85% |
| Reaction Time | 14 hours | 48 hours |
| Scalability | High | Moderate |
Mechanistic Insights and Byproduct Management
The tandem reaction proceeds via concerted pericyclic transitions :
-
Cycloaddition : The boron atom in 1-aza-4-boronobutadiene polarizes the diene, enabling maleimide attack at the β-position.
-
Allylboration : AIBN-generated radicals abstract a hydrogen from the aldehyde, forming a carbonyl radical that couples with the boronate intermediate.
Common byproducts include dimeric maleimides (5–8%), removed during HPLC purification. Solvent choice (toluene) suppresses dielectric interactions that promote dimerization.
Industrial Scalability and Challenges
Scale-up to kilogram quantities requires:
-
Continuous flow reactors : To manage exothermicity during cycloaddition.
-
In-line HPLC monitoring : For real-time purity assessment.
Challenges include boronate hydrolysis in aqueous environments, necessitating strict anhydrous conditions.
Q & A
Q. What are the foundational methodologies for synthesizing and characterizing AUH-6-96 in laboratory settings?
Methodological Answer: Synthesis of this compound should follow protocols validated for analogous compounds, prioritizing purity and reproducibility. Techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are critical for structural validation. Experimental parameters (e.g., solvent systems, temperature) must be rigorously documented to ensure replicability . Initial characterization should include stability tests under varying pH, temperature, and light conditions to establish baseline properties .
Q. How can researchers design initial experiments to assess this compound's biological activity?
Methodological Answer: Use a tiered approach:
- In vitro assays : Screen for cytotoxicity, enzyme inhibition, or receptor binding using cell lines relevant to the hypothesized mechanism.
- Dose-response studies : Establish EC50/IC50 values with triplicate measurements to ensure statistical robustness.
- Controls : Include positive (known inhibitors/agonists) and negative (vehicle-only) controls to validate assay conditions .
Q. What statistical frameworks are recommended for analyzing preliminary efficacy data of this compound?
Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions. For larger datasets, use ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to contextualize clinical relevance .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound's mechanism of action across independent studies?
Methodological Answer:
- Meta-analysis : Systematically compare experimental conditions (e.g., cell types, assay protocols) to identify confounding variables .
- Mechanistic studies : Employ knockdown/knockout models (e.g., CRISPR-Cas9) to isolate pathways.
- Collaborative verification : Reproduce conflicting results in a third-party lab to rule out methodological bias .
Q. What strategies optimize experimental design for studying this compound's pharmacokinetics in vivo?
Methodological Answer:
- PICOT framework : Define Population (animal model), Intervention (dose/route), Comparison (control groups), Outcome (plasma concentration), and Timeframe .
- Compartmental modeling : Use software like NONMEM to predict absorption/distribution dynamics.
- Sampling frequency : Balance ethical constraints (minimizing animal use) with data resolution .
Q. How can researchers integrate multi-omics data to elucidate this compound's polypharmacology?
Methodological Answer:
- Network pharmacology : Map transcriptomic/proteomic data onto interaction networks (e.g., STRING, KEGG) to identify hub targets.
- Machine learning : Train models on chemical descriptors and bioactivity data to predict off-target effects.
- Validation : Prioritize top candidates using orthogonal assays (e.g., SPR for binding affinity) .
Q. What methodologies address reproducibility challenges in this compound's synthesis and bioactivity studies?
Methodological Answer:
- Open-science practices : Publish detailed protocols (e.g., on Protocols.io ) and raw datasets.
- Standardized materials : Use certified reference samples for cross-lab calibration.
- Blinded analysis : Implement blinding during data collection/interpretation to reduce observer bias .
Methodological Guidelines
- Literature Review : Critically appraise existing studies on this compound using tools like PRISMA for systematic reviews. Highlight gaps in mechanistic clarity or translational relevance .
- Hypothesis Testing : Formulate falsifiable hypotheses (e.g., "this compound inhibits Protein X via competitive binding") and predefine success criteria .
- Data Transparency : Archive spectra, chromatograms, and raw experimental data in repositories like Zenodo to facilitate peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
